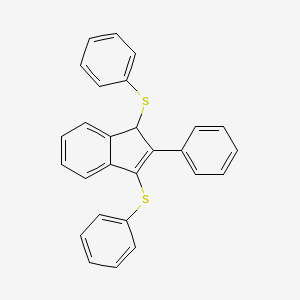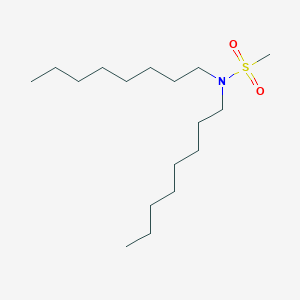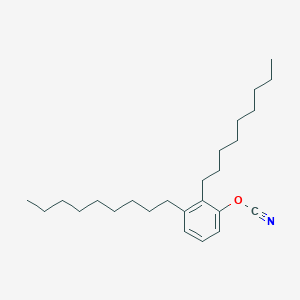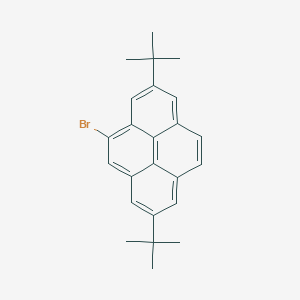
2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene is an organic compound characterized by its unique structure, which includes a phenyl group and two phenylsulfanyl groups attached to an indene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene typically involves the reaction of indene derivatives with phenylsulfanyl reagents. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where indene is reacted with phenylsulfanyl chloride in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Indene derivatives without phenylsulfanyl groups.
Substitution: Halogenated or nitrated indene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, through its phenyl and phenylsulfanyl groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-1H-indene: Lacks the phenylsulfanyl groups, making it less reactive in certain chemical reactions.
2-Phenyl-1,3-bis(methylsulfanyl)-1H-indene: Contains methylsulfanyl groups instead of phenylsulfanyl groups, which can alter its reactivity and biological activity.
Uniqueness
2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene is unique due to the presence of two phenylsulfanyl groups, which enhance its reactivity and potential applications in various fields. This structural feature distinguishes it from other indene derivatives and contributes to its versatility in chemical synthesis and research applications.
Eigenschaften
CAS-Nummer |
139371-51-0 |
|---|---|
Molekularformel |
C27H20S2 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
2-phenyl-1,3-bis(phenylsulfanyl)-1H-indene |
InChI |
InChI=1S/C27H20S2/c1-4-12-20(13-5-1)25-26(28-21-14-6-2-7-15-21)23-18-10-11-19-24(23)27(25)29-22-16-8-3-9-17-22/h1-19,26H |
InChI-Schlüssel |
CQYXECJPCVSFKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2SC4=CC=CC=C4)SC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)

![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)

![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)


